molecular formula C16H14N2O2S B14498622 (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide CAS No. 63208-64-0

(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide

Cat. No.: B14498622
CAS No.: 63208-64-0
M. Wt: 298.4 g/mol
InChI Key: WJKKBRLWGDOALU-UHFFFAOYSA-N
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Description

(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenylethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide typically involves the reaction of 2-aminophenol with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies have shown promising results, indicating its potential for further development as a therapeutic compound.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
  • (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
  • (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid

Uniqueness

Compared to these similar compounds, (3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylethanethioamide stands out due to its phenylethanethioamide group, which imparts unique chemical and biological properties. This structural difference allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

63208-64-0

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)-N-phenylethanethioamide

InChI

InChI=1S/C16H14N2O2S/c19-16-11-20-14-9-5-4-8-13(14)18(16)10-15(21)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,21)

InChI Key

WJKKBRLWGDOALU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=S)NC3=CC=CC=C3

Origin of Product

United States

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